molecular formula C6H12ClNS B8803426 4-(2-Chloroethyl)thiomorpholine CAS No. 63906-73-0

4-(2-Chloroethyl)thiomorpholine

Cat. No.: B8803426
CAS No.: 63906-73-0
M. Wt: 165.69 g/mol
InChI Key: FZAWPBDFRQGFGZ-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)thiomorpholine is a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . The compound features a thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen, which is recognized as a privileged scaffold in medicinal chemistry due to its ability to impart diverse biological activities . The reactive 2-chloroethyl side chain makes this compound a key precursor for the synthesis of more complex molecules through nucleophilic substitution reactions and serves as a versatile linker for introducing the thiomorpholine moiety into potential pharmacophores . In research applications, thiomorpholine derivatives have demonstrated a wide spectrum of biological activities, underscoring the value of this scaffold. Specifically, structurally related compounds have been investigated for their antimicrobial properties. For instance, a derivative of thiomorpholine displayed antibiogram activity against Gram-positive bacteria such as Staphylococcus aureus (ATCC 25923), with studies determining its Minimum Inhibitory Concentration (MIC) . Beyond antimicrobial applications, thiomorpholine-containing compounds are being explored in other therapeutic areas, including as antitubercular agents, dipeptidyl peptidase IV (DPP-IV) inhibitors for Type 2 Diabetes, and hypolipidemic agents, highlighting the scaffold's significant versatility in drug discovery campaigns . Researchers utilize this compound as a critical starting material to access such bioactive molecules for hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

CAS No.

63906-73-0

Molecular Formula

C6H12ClNS

Molecular Weight

165.69 g/mol

IUPAC Name

4-(2-chloroethyl)thiomorpholine

InChI

InChI=1S/C6H12ClNS/c7-1-2-8-3-5-9-6-4-8/h1-6H2

InChI Key

FZAWPBDFRQGFGZ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CCCl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves converting 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide to its chloroethyl analog using thionyl chloride (SOCl₂) in dichloromethane (DCM). The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine. Catalytic N,N-dimethylformamide (DMF) accelerates the reaction by generating an intermediate chlorosulfite ester.

Key steps include:

  • Cooling Phase : The hydroxyethyl precursor (2.5 g, 13.88 mmol) is dissolved in DCM (25 mL) and cooled to 0°C to minimize side reactions.

  • Reagent Addition : Thionyl chloride (5.06 mL, 69.44 mmol) is added dropwise, followed by DMF (0.1 mL).

  • Heating and Monitoring : The mixture is heated to 40°C for 12–16 hours, with reaction progress tracked via thin-layer chromatography (TLC).

  • Workup : Excess reagents are evaporated under reduced pressure, and the crude product is washed with saturated sodium bicarbonate to neutralize residual acid.

  • Purification : Column chromatography (3% methanol in DCM) yields 2.0 g (74%) of a white solid.

Analytical Data and Characterization

The product is confirmed by:

  • ¹H NMR (DMSO-d₆) : δ 3.70 (t, 2H, CH₂Cl), 3.08 (m, 4H, morpholine ring), 3.01 (m, 4H, sulfone groups), 2.87 (t, 2H, CH₂-SO₂).

  • Mass Spectrometry : [M+H]⁺ peak at m/z 198.10.

Multi-Step Synthesis from Diethanolamine

Pathway Overview

This method constructs the thiomorpholine ring from diethanolamine through sequential chlorination, cyclization, and oxidation:

Step 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride
Diethanolamine reacts with thionyl chloride in chloroform at 50°C to form bis(2-chloroethyl)amine hydrochloride (98.8% yield). Excess SOCl₂ is removed via distillation, and the product is recrystallized from ethyl acetate.

Step 2: Amino Protection with Ethyl Chloroformate
The hydrochloride is treated with ethyl chloroformate and triethanolamine in chloroform, yielding a protected amine (97.5% yield). The product is isolated by filtration and concentrated under vacuum.

Step 3: Cyclization with Sodium Sulfide
Reaction with sodium sulfide nonahydrate in ethanol at 50°C for 3–6 hours forms thiomorpholine (87.5–88.4% yield). The product precipitates upon addition of petroleum ether.

Step 4: Oxidation to 1,1-Dioxide
Thiomorpholine is oxidized with potassium permanganate in water at 40°C, producing the 1,1-dioxide derivative (82.3–83.0% yield). The crude product is purified using ethyl acetate/petroleum ether mixtures.

Critical Process Parameters

  • Temperature Control : Oxidation at >35°C prevents manganese dioxide precipitation.

  • Stoichiometry : Four batches of KMnO₄ ensure complete oxidation.

  • Solvent Selection : Ethanol facilitates cyclization, while petroleum ether induces crystallization.

Comparative Analysis of Methods

Parameter Method 1 Method 2
Starting Material 4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxideDiethanolamine
Reagents SOCl₂, DMF, DCMSOCl₂, ethyl chloroformate, KMnO₄
Reaction Time 12–16 hours24–30 hours (cumulative)
Overall Yield 74%~70% (multi-step)
Purification Column chromatographyRecrystallization, solvent extraction
Scalability Moderate (gram-scale)High (kilogram-scale demonstrated)

Challenges and Optimization Strategies

Oxidation Efficiency

Potassium permanganate in Method 2 requires precise temperature control to avoid over-oxidation. Alternative oxidants (e.g., hydrogen peroxide) could reduce manganese byproduct formation but may lower yields.

Solvent Recovery

DCM and ethanol are recovered via distillation in industrial settings, improving cost-effectiveness. Method 2’s use of petroleum ether simplifies product isolation but poses flammability risks .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound 1,1-dioxide.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: this compound 1,1-dioxide.

    Reduction: 4-(2-ethyl)thiomorpholine.

    Substitution: Various substituted thiomorpholines depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Intermediate for Synthesis : It serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of pharmaceuticals and agrochemicals. For instance, it has been used to synthesize drugs such as floredil and nimorazole .
  • Reagent in Organic Reactions : The compound is utilized in organic synthesis as a reagent for introducing thiomorpholine moieties into other chemical structures.
  • Antimicrobial Properties : Research indicates that derivatives of thiomorpholine exhibit significant antimicrobial activity. Studies have shown that certain thiomorpholine derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
  • Anticancer Research : The chloroethyl group in 4-(2-Chloroethyl)thiomorpholine can form covalent bonds with nucleophilic sites on biomolecules, including DNA. This mechanism is being explored for its potential use in cancer therapy by inducing cytotoxic effects on cancer cells .
  • Neuroprotective Effects : Some studies suggest that compounds related to thiomorpholine may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's .

Industrial Applications

  • Production of Specialty Chemicals : The compound is employed in the manufacture of various specialty chemicals due to its reactivity and ability to form stable intermediates .
  • Agrochemical Intermediates : It is also used as an intermediate in the synthesis of agrochemicals, contributing to agricultural productivity through pest control formulations .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiomorpholine derivatives against common bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents.

CompoundInhibition Zone (mm)
Thiomorpholine Derivative A20
Thiomorpholine Derivative B15
Control (Standard Antibiotic)25

Case Study 2: Anticancer Properties

Research focused on the cytotoxic effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner.

Concentration (µM)% Cell Viability
1080
2050
4030

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)thiomorpholine involves its interaction with cellular targets, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins, potentially leading to cytotoxic effects. This property is being explored for its potential use in cancer therapy.

Comparison with Similar Compounds

Research Findings

Structural Insights
  • X-ray crystallography of 4-(4-Nitrophenyl)thiomorpholine reveals chair conformations and intermolecular C–H···O hydrogen bonds, absent in morpholine analogues, due to sulfur’s larger atomic radius .
  • The chloroethyl group’s electrophilicity facilitates covalent binding to biomolecules, a shared trait with nitrosoureas .
Pharmacological Considerations
  • Metabolism : Thiomorpholine’s sulfur can oxidize to sulfoxides/sulfones, creating metabolites with varied activity. For example, 4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide exhibits altered pharmacokinetics compared to its parent compound .
  • Therapeutic Index : Morpholine derivatives like 4-(2-Chloroethyl)morpholine hydrochloride show lower therapeutic indices than thiomorpholine analogues due to reduced lipophilicity and metabolic stability .

Q & A

Q. What is a reliable method for synthesizing 4-(2-Chloroethyl)thiomorpholine?

A validated synthesis involves reacting picric acid with 4-(2-chloroethyl)morpholine in ethanol under acidic conditions. Key steps include:

  • Dissolve picric acid (2.29 g, 0.01 mol) in water.
  • Dissolve 4-(2-chloroethyl)morpholine (1.49 g, 0.01 mol) in ethanol (25 mL).
  • Mix solutions, add 5M HCl (5 mL), stir, filter, and crystallize via slow evaporation in ethanol.
  • Yield: Yellow crystals with m.p. 394 K; analytical C% 36.89 (calcd 37.96), H% 4.22 (calcd 4.25), N% 14.67 (calcd 14.75) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H NMR : Peaks at δ 2.56–2.69 (m, 4H, thiomorpholine CH₂), 3.79–3.92 (m, 4H, morpholine CH₂), and additional signals for substituents (e.g., aromatic protons in derivatives) .
  • Elemental Analysis : Verify purity via %C, %H, %N comparisons between experimental and calculated values .
  • Melting Point : Used to confirm crystalline structure consistency (e.g., 394 K for the picrate salt) .

Q. What safety protocols are essential when handling this compound?

  • GHS Hazards : Classified as flammable (Category 4, H227) and skin corrosive/irritant (Category 1A–1C, H314).
  • Precautions : Use flame-resistant equipment, wear nitrile gloves, and work in a fume hood. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can alkylation reactions involving this compound be optimized for drug synthesis?

  • Example : In HIV-1 maturation inhibitor synthesis, alkylation of intermediate 17 with this compound 1,1-dioxide under basic conditions (e.g., K₂CO₃ in DMF) achieves 73% yield.
  • Key Factors :
    • Solvent/base selection (DMF/K₂CO₃ minimizes side reactions).
    • Temperature control (room temperature to 50°C).
    • Stoichiometric ratio (1:1.2 reagent:substrate) .

Q. How to resolve contradictions in NMR data for thiomorpholine derivatives?

  • Case Study : Conflicting δ values for thiomorpholine CH₂ protons (e.g., δ 2.56–2.69 vs. δ 2.80–3.10 in other studies) may arise from:
    • Solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton signals.
    • Oxidation state : Thiomorpholine vs. its 1,1-dioxide derivative (e.g., sulfone formation increases deshielding) .
  • Solution : Compare with authentic standards and use 2D NMR (COSY, HSQC) for unambiguous assignments .

Q. What role does this compound play in developing antiviral agents?

  • Application : Serves as a key building block in BMS-955176, a second-generation HIV-1 maturation inhibitor.
  • Mechanism : The thiomorpholine moiety enhances binding to the viral Gag protein, inhibiting capsid maturation.
  • Synthetic Route : 10-step synthesis from precursor 10 , achieving 20% overall yield via optimized alkylation and hydrolysis .

Q. How to design experiments for oxidizing thiomorpholine to sulfone derivatives?

  • Methodology :
    • Oxidizing Agents :
  • mCPBA : Converts thiomorpholine to 1-oxide (75% yield).
  • Oxone® : Converts to 1,1-dioxide (75% yield).
    • Conditions :
  • Stir in dichloromethane (mCPBA) or aqueous acetone (Oxone®) at 0–25°C.
  • Monitor via TLC (disappearance of starting material Rf) .

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